molecular formula C18H20ClNO B11041566 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B11041566
M. Wt: 301.8 g/mol
InChI Key: SOSKUDCYRBPEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is an organic compound with a complex structure that includes a chlorinated phenyl group and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors in the body.

Medicine

Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or anticancer agent

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: A simpler compound with a chlorinated phenyl group, used in various industrial applications.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with a similar core structure but lacking the chlorophenyl group.

    7-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar but without the chlorophenyl substitution.

Uniqueness

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. Its chlorophenyl group and tetrahydroquinoline core make it distinct from other related compounds, offering unique opportunities for research and application.

Properties

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinolin-7-ol

InChI

InChI=1S/C18H20ClNO/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(21)10-16(15)20-17/h4-10,20-21H,11H2,1-3H3

InChI Key

SOSKUDCYRBPEIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1)C=C(C=C2)O)(C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.